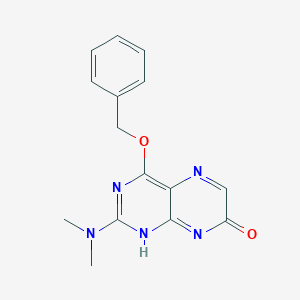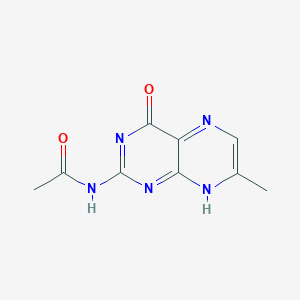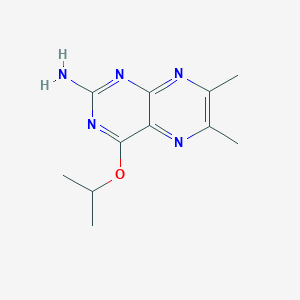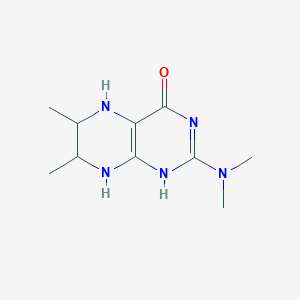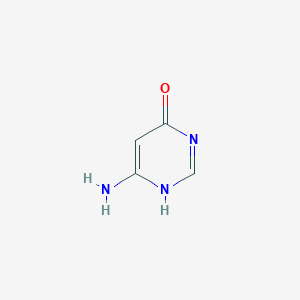
4-氨基-6-羟基嘧啶
描述
4-Amino-6-hydroxypyrimidine is an organic compound with the molecular formula C4H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis. It serves as a building block for the synthesis of more complex molecules and has been studied for its potential biological activities.
科学研究应用
4-Amino-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an inhibitor of certain enzymes and its role in biochemical pathways.
Medicine: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Industry: This compound is utilized in the production of various agrochemicals and dyes
作用机制
Target of Action
4-Amino-6-hydroxypyrimidine is a type of pyrimidine, a class of compounds known for their wide range of pharmacological effects . The primary targets of 4-Amino-6-hydroxypyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, as these mediators play a crucial role in the inflammation process .
Biochemical Pathways
The inhibition of the aforementioned inflammatory mediators affects several biochemical pathways. These pathways are involved in the production and regulation of inflammation in the body. By inhibiting these mediators, 4-Amino-6-hydroxypyrimidine can potentially reduce inflammation and its associated symptoms .
Result of Action
The result of 4-Amino-6-hydroxypyrimidine’s action is a potential reduction in inflammation. By inhibiting key inflammatory mediators, the compound can decrease the inflammatory response, which may alleviate symptoms associated with inflammation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxypyrimidine can be achieved through several methods. One common approach involves the reaction of ammonia with an acid salt of a lower alkyl ester of beta-amino-beta-lower alkoxyacrylic acid. This reaction produces malonamamidine, which is then condensed with formamide in the presence of an alkali metal lower alkoxide to form 4-Amino-6-hydroxypyrimidine .
Industrial Production Methods: Industrial production of 4-Amino-6-hydroxypyrimidine often involves the use of efficient and scalable synthetic routes. One such method includes the removal of the mercapto group in 2-mercapto-4-amino-6-hydroxypyrimidine or the condensation of malonamamidine with ethyl formate. These methods have been optimized to improve yield and reduce the number of steps involved .
化学反应分析
Types of Reactions: 4-Amino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other functionalized pyrimidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
相似化合物的比较
- 2-Amino-4,6-dihydroxypyrimidine
- 4,6-Diaminopyrimidine
- 2-Amino-4,6-dichloropyrimidine
Comparison: 4-Amino-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-4,6-dihydroxypyrimidine, it has a different reactivity profile, particularly in substitution reactions. 4,6-Diaminopyrimidine, on the other hand, lacks the hydroxyl group, which affects its solubility and interaction with biological targets. 2-Amino-4,6-dichloropyrimidine is more reactive in nucleophilic substitution reactions due to the presence of chlorine atoms .
属性
IUPAC Name |
4-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMLLTVIMFEQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152404 | |
| Record name | 6-Amino-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-22-2 | |
| Record name | 6-Amino-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1H-pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-6-hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the known biological activities of 4-Amino-6-hydroxypyrimidine?
A1: 4-Amino-6-hydroxypyrimidine has demonstrated interesting biological activities, particularly in the realm of immunomodulation. Studies have shown that it can influence delayed hypersensitivity responses, potentially acting as an immunostimulant under certain conditions. [, ] Furthermore, research indicates it can enhance the effectiveness of antibiotic therapy in experimental infection models, particularly when immunosuppression is a factor. []
Q2: How does 4-Amino-6-hydroxypyrimidine compare to other similar compounds in terms of its biological activity?
A2: When compared to other pyrimidine derivatives like methyluracil and oxymethyluracil, 4-Amino-6-hydroxypyrimidine exhibited weaker stimulation of skin repair in animals with burns under stress conditions. [] In contrast, in the context of antibiotic therapy efficacy, it sometimes displayed comparable or even superior effects compared to prodigiozan. []
Q3: Has 4-Amino-6-hydroxypyrimidine been investigated for its potential in treating specific diseases?
A3: While not extensively studied as a therapeutic agent itself, 4-Amino-6-hydroxypyrimidine shows promise in supporting other treatments. For instance, it has demonstrated the ability to increase survival rates and improve the efficacy of tobramycin therapy in mice with Staphylococcus infection against a backdrop of immunosuppression induced by prednisolone or imuran. []
Q4: What is the structural characterization of 4-Amino-6-hydroxypyrimidine?
A4: 4-Amino-6-hydroxypyrimidine is a substituted pyrimidine ring with an amino group at position 4 and a hydroxyl group at position 6.
Q5: Are there any green chemistry approaches to synthesizing 4-Amino-6-hydroxypyrimidine?
A5: Yes, recent research highlights the use of Raney Nickel for the dethiolation of 2-mercaptopyrimidine derivatives in aqueous solutions to produce various substituted pyrimidines, including 4-Amino-6-hydroxypyrimidine. [] This method avoids the use of organic solvents, making it a more environmentally friendly approach.
Q6: Beyond its potential in immunology and supporting antibiotic treatment, are there other research avenues being explored with 4-Amino-6-hydroxypyrimidine?
A6: The successful direct N-glycosidation of 4-Amino-6-hydroxypyrimidine to produce 6-hydroxycytidine (an isomer of cytidine) has been achieved. [] This opens up possibilities for exploring its role in nucleoside chemistry and potentially as a building block for modified nucleic acids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


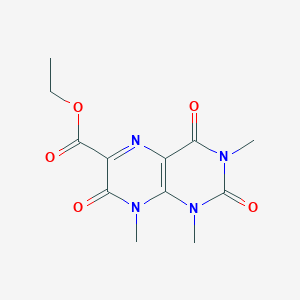
![2-{[2-Amino-4-(pentyloxy)-7-pteridinyl]sulfanyl}-1-phenylethanone](/img/structure/B371985.png)
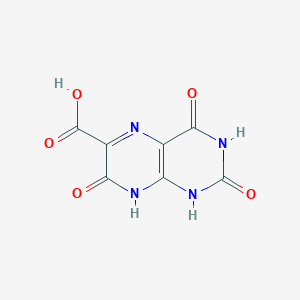
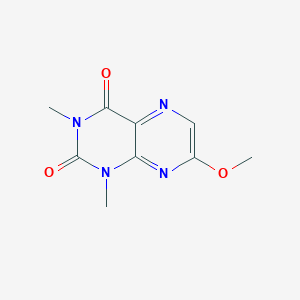
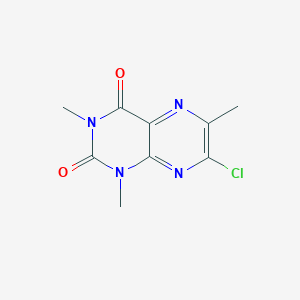

![Ethyl 2-[[4-amino-7-(3-phenylpropanoyl)pteridin-2-yl]amino]acetate](/img/structure/B371995.png)
![Diethyl 2-(acetylamino)-2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-pteridinyl)methyl]malonate](/img/structure/B371996.png)
